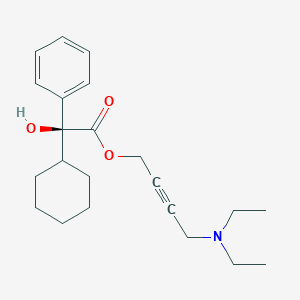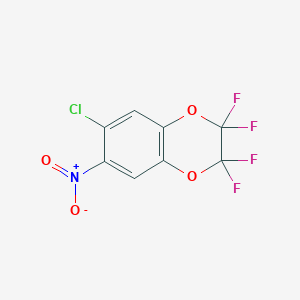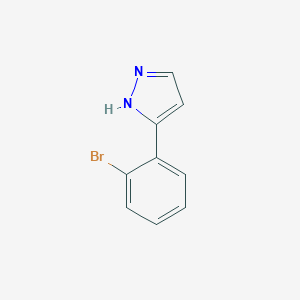
Esoxybutynin
Übersicht
Beschreibung
Esoxybutynin ist eine chemische Verbindung, die für ihre Anwendung bei der Behandlung der überaktiven Blase bekannt ist. Es ist ein chirales Molekül, d.h. es hat zwei Enantiomere, wobei das (S)-Enantiomer die aktive Form ist. This compound ist ein Antimuskarinikum, das die Aktivität des Detrusormuskels reduziert, wodurch die Blase entspannt wird und der Harndrang verhindert wird .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Einer der wichtigsten Zwischenprodukte bei seiner Herstellung ist (S)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid. Dieses Zwischenprodukt wird durch eine Reihe von Reaktionen synthetisiert, einschließlich der Bildung des racemischen Gemisches und der anschließenden Racematspaltung, um das (S)-Enantiomer zu erhalten. Der letzte Schritt beinhaltet die Veresterung mit 4-(Diethylamino)-2-butyn-1-ol .
Industrielle Produktionsmethoden für this compound beinhalten typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Verfahren beinhalten häufig den Einsatz von Katalysatoren sowie kontrollierte Temperatur- und Druckbedingungen, um die Reaktionen zu ermöglichen.
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab .
Vorbereitungsmethoden
The synthesis of esoxybutynin involves several steps. One of the key intermediates in its preparation is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This intermediate is synthesized through a series of reactions, including the formation of the racemic mixture and subsequent resolution to obtain the (S)-enantiomer. The final step involves esterification with 4-(diethylamino)-2-butyn-1-ol .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
Esoxybutynin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Esoxybutynin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Studien zur chiralen Synthese und Racematspaltung verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptorinteraktionen.
Medizin: Primär zur Behandlung der überaktiven Blase und damit verbundener Harnwegserkrankungen eingesetzt.
Industrie: Wird bei der Entwicklung von pharmazeutischen Formulierungen und Arzneimittelverabreichungssystemen eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Wirkung von Acetylcholin auf muskarinische Rezeptoren in der Blase hemmt. Diese Hemmung verhindert die Kontraktion der glatten Blasenmuskulatur, was zu Entspannung und einem verringerten Harndrang führt. Die primären molekularen Ziele sind die M3-muskarinischen Rezeptoren, die für die Vermittlung von Blasenkontraktionen verantwortlich sind .
Wirkmechanismus
Esoxybutynin exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors in the bladder. This inhibition prevents the contraction of the bladder smooth muscle, leading to relaxation and reduced urgency to void. The primary molecular targets are the M3 muscarinic receptors, which are responsible for mediating bladder contractions .
Vergleich Mit ähnlichen Verbindungen
Esoxybutynin wird häufig mit anderen Antimuskarinika verglichen, die zur Behandlung der überaktiven Blase eingesetzt werden, wie z. B.:
Tolterodin: Ähnlicher Wirkmechanismus, aber unterschiedliches pharmakokinetisches Profil.
Solifenacin: Selektiver für M3-Rezeptoren, möglicherweise mit weniger Nebenwirkungen.
Darifenacin: Hochselektiv für M3-Rezeptoren, für ähnliche Indikationen verwendet.
Trospium: Quaternäre Ammoniumverbindung mit begrenzter Penetration des zentralen Nervensystems, wodurch zentrale Nebenwirkungen reduziert werden
Die Einzigartigkeit von this compound liegt in seiner spezifischen chiralen Form sowie seinem etablierten Wirksamkeits- und Sicherheitsprofil bei der Behandlung der überaktiven Blase.
Eigenschaften
IUPAC Name |
4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQVNETUBQGFHX-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317439 | |
| Record name | (S)-Oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119618-22-3 | |
| Record name | (S)-Oxybutynin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119618-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esoxybutynin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Oxybutynin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Esoxybutynin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39EY4NVB8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B40444.png)





![4-[4-[2-(2-hydroxyethoxy)ethylcarbamothioylamino]phenoxy]-3-(2H-pyrrol-1-ium-1-yl)-5-sulfamoylbenzoic acid](/img/structure/B40451.png)





